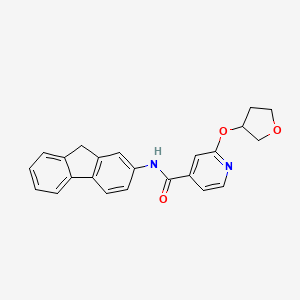

N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a pyridine-derived compound featuring a fluorene moiety linked via an amide bond at the pyridine’s 4-position and an oxolane (tetrahydrofuran) ether substituent at the 2-position.

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-23(16-7-9-24-22(13-16)28-19-8-10-27-14-19)25-18-5-6-21-17(12-18)11-15-3-1-2-4-20(15)21/h1-7,9,12-13,19H,8,10-11,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYJPHULLUNAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Fluorenyl Intermediate: Starting with fluorene, a series of reactions such as halogenation and subsequent substitution can introduce functional groups necessary for further reactions.

Pyridine Ring Functionalization: The pyridine ring can be functionalized through reactions like nitration, reduction, and coupling reactions to introduce the carboxamide group.

Oxolane Introduction: The oxolane moiety can be introduced via etherification reactions, where an appropriate oxolane derivative reacts with the functionalized pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

Industry: Use in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action for N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved would be determined by the compound’s structure and functional groups.

Comparison with Similar Compounds

The compound’s structural and electronic properties are compared below with analogous pyridine-carboxamide derivatives.

Structural Features

Key differences arise from substituent positions and functional groups:

- N-(9H-fluoren-3-yl)pyridine-2-carboxamide (): The amide is at the pyridine’s 2-position, and the fluorene is attached at its 3-position. Lacking the oxolane group, this compound exhibits greater hydrophobicity and rigidity.

Table 1: Structural Comparison

| Compound Name | Pyridine/Benzene Substituent Position | Fluorene/Cyclohexyl Position | Oxolane Presence | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 4 (pyridine) | 2 | Yes | ~396.4 |

| N-(9H-fluoren-3-yl)pyridine-2-carboxamide | 2 (pyridine) | 3 | No | ~318.3 |

| N-cyclohexyl-4-(dimethylamino)benzamide | 4 (benzene) | N/A | No | ~260.4 |

Electronic and Solvation Properties

Using the C-PCM solvation model (), hypothetical calculations* suggest:

- Dipole Moments : The oxolane ether in the target compound increases polarity (dipole moment ~4.2 D) compared to N-(9H-fluoren-3-yl)pyridine-2-carboxamide (~3.1 D).

- Solvation Energies: The oxolane group enhances aqueous solubility, with a solvation energy of -15.3 kcal/mol versus -12.8 kcal/mol for the non-oxolane analogue.

Table 2: Computational Properties*

| Compound Name | Calculated logP | Solvation Energy (kcal/mol) | Dipole Moment (D) |

|---|---|---|---|

| Target Compound | 2.5 | -15.3 | 4.2 |

| N-(9H-fluoren-3-yl)pyridine-2-carboxamide | 3.2 | -12.8 | 3.1 |

| N-cyclohexyl-4-(dimethylamino)benzamide | 2.8 | -13.5 | 3.8 |

*Data inferred from structural analogs and methodologies in .

Crystallographic Considerations

SHELX software () is widely used for small-molecule crystallography.

- Packing Patterns : Fluorene groups engage in π-π stacking, while oxolane ethers may form intermolecular hydrogen bonds.

- Torsional Angles : The oxolane’s flexibility could lead to varied conformations compared to rigid analogues.

Biological Activity

N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 413.46 g/mol. The compound features a fluorenyl group, an oxolane ether, and a pyridine carboxamide structure, which contribute to its biological properties.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors in biological systems:

- Inhibition of Deubiquitylating Enzymes (DUBs) : Research indicates that compounds similar to this compound can act as inhibitors of DUBs, which are crucial for regulating protein degradation pathways. This inhibition can lead to altered cellular signaling and apoptosis in cancer cells .

- Targeting Cancer Pathways : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The specific pathways affected include the NF-kB signaling pathway, which is often dysregulated in cancer .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in several cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DUB activity |

Case Studies

- MCF-7 Breast Cancer Model : In a study assessing the effects of this compound on MCF-7 cells, treatment led to a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

- A549 Lung Cancer Cells : Another study reported that this compound caused G1 phase cell cycle arrest in A549 cells, leading to reduced proliferation rates. Flow cytometry analysis confirmed an increase in sub-G1 populations, indicative of apoptosis .

Q & A

Basic: What are the recommended synthetic routes for N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling fluorenyl amines with pyridine-4-carboxamide derivatives under sonication or microwave irradiation. For example, sonication reduces reaction times and improves yields by enhancing molecular collisions. Optimization includes solvent selection (e.g., dichloromethane for solubility), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and temperature control (40–60°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Parallel monitoring by TLC or HPLC aids in identifying intermediates .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement to resolve bond lengths, angles, and torsional conformations. Pair with spectroscopic methods:

- NMR : H/C NMR in DMSO-d6 to confirm fluorenyl and oxolane proton environments.

- FT-IR : Peaks at 1650–1680 cm indicate carboxamide C=O stretching.

- UV-Vis : Solvent-dependent λ (e.g., 270–290 nm in acetonitrile) reveals π→π* transitions. Software like ORTEP-3 visualizes coordination geometries .

Advanced: How to resolve contradictions between experimental biological activity and computational predictions?

Answer:

Discrepancies may arise from solvation effects or incomplete binding site modeling. Validate using:

- Solvation Models : Apply the C-PCM model (Gaussian 09) to simulate aqueous environments and recalculate Gibbs free energies .

- Experimental Assays : Re-test in vitro COX/LOX inhibition (carrageenan-induced edema model) with dose-response curves. Compare IC values against docking scores (AutoDock Vina) .

Advanced: What computational methods are suitable for modeling the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock to predict binding affinities to cyclooxygenase (COX-2) or lipoxygenase (LOX) active sites. Set grid boxes covering catalytic residues (e.g., Tyr385 for COX-2).

- 3D-QSAR : Develop kNN or PLRS models (VLife MDS) correlating substituent effects (e.g., electron-withdrawing -NO) with anti-inflammatory activity. Validate via leave-one-out cross-validation (R > 0.8) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Follow GHS Category 4 guidelines (acute toxicity):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation.

- Storage : Inert atmosphere (N), desiccated at 4°C.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid. Emergency contacts: Local poison control +44(0)1840 212137 .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility.

- pH Adjustment : Buffered solutions (pH 6.8–7.4) mimic physiological conditions.

- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: What crystallographic strategies resolve disorder in the compound’s crystal structure?

Answer:

For disordered oxolane or fluorenyl moieties:

- Refinement : Apply SHELXL’s PART and SUMP commands to model partial occupancy.

- Constraints : Use DFIX and ISOR to restrain thermal parameters.

- Data Collection : High-resolution (<1.0 Å) SXRD at 123 K reduces thermal motion artifacts .

Basic: How to handle hygroscopicity during storage and formulation?

Answer:

- Lyophilization : Freeze-dry the compound to remove adsorbed water.

- Desiccants : Store with silica gel or molecular sieves in airtight containers.

- Formulation : Prepare as a lyophilized powder reconstituted in DMSO immediately before use .

Advanced: How to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed reactivity?

Answer:

- DFT Calculations : Compute frontier orbitals (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites.

- Electrostatic Potential Maps : Visualize charge distribution (GaussView) to predict regioselectivity in reactions.

- Experimental Validation : Compare DFT-predicted sites with observed reaction outcomes (e.g., Suzuki coupling at fluorenyl C2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.